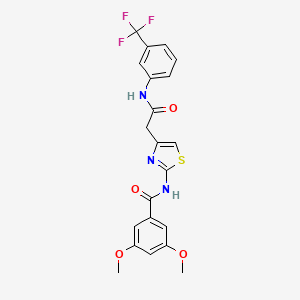

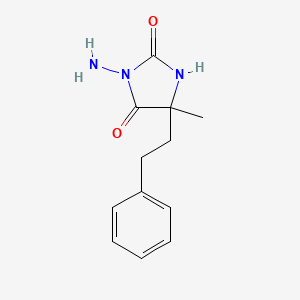

3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

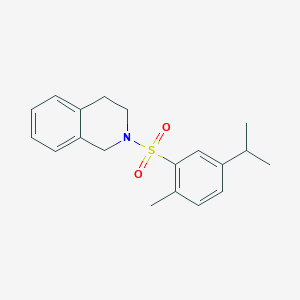

“3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C12H15N3O2 . It is also known by its IUPAC name "5-methyl-5-(2-phenylethyl)-2,4-imidazolidinedione" .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains an imidazolidine ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The ring is substituted with a methyl group, a phenylethyl group, and an amino group .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research has demonstrated innovative methods for synthesizing novel compounds from imidazolidine-2,4-dione derivatives, which serve as precursors or intermediates in the production of pharmacologically active molecules. For instance, the reaction of phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates leads to novel spiro-linked and imidazoline derivatives, showcasing the versatility of these compounds in creating structurally diverse molecules with potential biological activity (Klásek et al., 2010). Similarly, the synthesis of 5-amino-3-methylimidazolidine-2,4-dione derivatives demonstrates a straightforward approach to analogues of imidazole alkaloids, indicating their significance in medicinal chemistry (Witchard & Watson, 2010).

Chemical Reaction Mechanisms and Synthesis Techniques

Studies have also focused on understanding the reaction mechanisms involving imidazolidine-2,4-dione derivatives and exploring efficient synthesis techniques. The investigation into the reactions of α-amino acid phenylhydrazides with levulinic acid to produce dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione derivatives highlights the influence of solvent polarity on reaction rates and the potential for creating bicyclic derivatives with defined stereochemistry (Verardo et al., 2004). Furthermore, the development of a one-pot microwave-assisted synthesis method for 3-(thien-3-yl)imidazolidine-2,4-dione analogs demonstrates the efficiency and practicality of modern synthesis approaches in producing optically pure derivatives (Brouillette et al., 2007).

Structural and Conformational Analysis

Research has not only focused on the synthesis of new compounds but also on the structural and conformational analysis of imidazolidine-2,4-dione derivatives. X-ray crystallography studies have provided insights into the unexpected structures and conformations of these compounds, which are crucial for understanding their reactivity and potential interactions in biological systems (Aydin et al., 2013).

Propriétés

IUPAC Name |

3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(10(16)15(13)11(17)14-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8,13H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXKYGNLIVLFHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)N)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2720988.png)

![7-[(2-furylmethyl)amino]-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720990.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2720991.png)

![Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate](/img/structure/B2720996.png)